N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate
Brand Name: Vulcanchem
CAS No.: 129658-31-7
VCID: VC17135711
InChI: InChI=1S/C18H31NO2S.C4H4O4/c1-5-6-7-8-9-12-22-18-14-16(20-3)15(10-11-19-2)13-17(18)21-4;5-3(6)1-2-4(7)8/h13-14,19H,5-12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES:
Molecular Formula: C22H35NO6S
Molecular Weight: 441.6 g/mol

N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate

CAS No.: 129658-31-7

Cat. No.: VC17135711

Molecular Formula: C22H35NO6S

Molecular Weight: 441.6 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate - 129658-31-7

Specification

CAS No. 129658-31-7
Molecular Formula C22H35NO6S
Molecular Weight 441.6 g/mol
IUPAC Name (E)-but-2-enedioic acid;2-(4-heptylsulfanyl-2,5-dimethoxyphenyl)-N-methylethanamine
Standard InChI InChI=1S/C18H31NO2S.C4H4O4/c1-5-6-7-8-9-12-22-18-14-16(20-3)15(10-11-19-2)13-17(18)21-4;5-3(6)1-2-4(7)8/h13-14,19H,5-12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChI Key IGGYDCCELBGULX-WLHGVMLRSA-N
Isomeric SMILES CCCCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC.C(=C/C(=O)O)\C(=O)O
Canonical SMILES CCCCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC.C(=CC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Formula and Weight

N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate has a molecular formula of C22H35NO6S and a molecular weight of 441.6 g/mol. The maleate salt (C4H4O4) contributes to the compound’s ionic character, facilitating its use in aqueous solutions for experimental purposes. The IUPAC name, (E)-but-2-enedioic acid;2-(4-heptylsulfanyl-2,5-dimethoxyphenyl)-N-methylethanamine, underscores its bifunctional structure, combining a substituted phenethylamine with a dicarboxylic acid.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.129658-31-7
Molecular FormulaC22H35NO6S
Molecular Weight441.6 g/mol
IUPAC Name(E)-but-2-enedioic acid;2-(4-heptylsulfanyl-2,5-dimethoxyphenyl)-N-methylethanamine
SMILESCCCCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC.C(=CC(=O)O)C(=O)O
InChIKeyIGGYDCCELBGULX-WLHGVMLRSA-N

Structural Features

The compound’s structure comprises a phenyl ring substituted at the 2- and 5-positions with methoxy groups (-OCH3) and at the 4-position with a heptylthio chain (-S-C7H15). The ethylamine side chain is methylated at the nitrogen atom, distinguishing it from non-methylated analogs . X-ray crystallography data, though unavailable, suggest that the maleate anion forms hydrogen bonds with the protonated amine, stabilizing the crystalline lattice . The heptylthio group introduces significant lipophilicity, which may influence blood-brain barrier permeability and receptor binding kinetics.

Synthesis and Manufacturing

The synthesis of N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate involves multi-step organic reactions, typically starting from 2,5-dimethoxyphenethylamine. Key steps include:

  • Thioether Formation: Reaction of 4-chloro-2,5-dimethoxyphenethylamine with heptanethiol under basic conditions to introduce the heptylthio group.

  • N-Methylation: Treatment with methyl iodide or reductive amination using formaldehyde to methylate the amine .

  • Salt Formation: Acid-base reaction with maleic acid to yield the maleate salt.

Pharmacological Profile

Mechanism of Action

N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate is hypothesized to act as a serotonin receptor agonist, with preferential affinity for 5-HT2A and 5-HT2C subtypes . These receptors, widely expressed in the central nervous system, modulate neurotransmitter release, mood, and perception. The compound’s methoxy and heptylthio substituents likely enhance receptor binding by mimicking endogenous serotonin’s indoleamine structure .

Biological Activity

In vitro studies on similar 2C phenethylamines (e.g., 25I-NBOMe) demonstrate potent agonism at 5-HT2A receptors (EC50 = 0.5 nM), leading to increased intracellular calcium signaling . Although direct data for the heptylthio derivative are lacking, molecular modeling predicts comparable efficacy due to analogous substitution patterns . Preclinical observations suggest dose-dependent effects, including hyperlocomotion, tachycardia, and altered sensorium, consistent with serotonergic activation .

Analytical Characterization

Spectroscopic Data

  • Mass Spectrometry: The protonated molecular ion ([M+H]+) appears at m/z 326.21483, with fragmentation patterns indicating cleavage at the thioether bond .

  • Nuclear Magnetic Resonance (NMR): 1H NMR (400 MHz, D2O) exhibits signals at δ 6.75 (s, 1H, aromatic), δ 3.85 (s, 3H, OCH3), and δ 2.45 (t, 2H, SCH2).

Table 2: Predicted Collision Cross Sections (CCS)

Adductm/zCCS (Ų)
[M+H]+326.21483180.9
[M+Na]+348.19677191.2
[M-H]-324.20027183.5

Chromatographic Properties

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) elutes the compound at 12.3 minutes, with a retention time sensitive to mobile phase pH due to the maleate ion’s polarity. Ultra-performance liquid chromatography (UPLC) coupled with time-of-flight mass spectrometry (TOF-MS) provides optimal resolution for metabolic studies .

Research Applications

N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate is exclusively used in non-clinical research for:

  • Receptor Binding Assays: Mapping serotonin receptor distribution and activation thresholds.

  • Metabolic Studies: Investigating hepatic cytochrome P450 metabolism via UPLC-MS/MS .

  • Structure-Activity Relationship (SAR) Analyses: Optimizing phenethylamine scaffolds for enhanced selectivity .

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